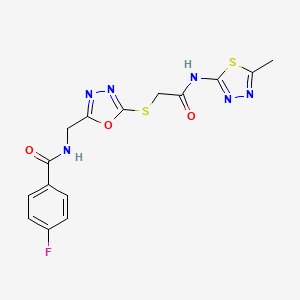

4-fluoro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

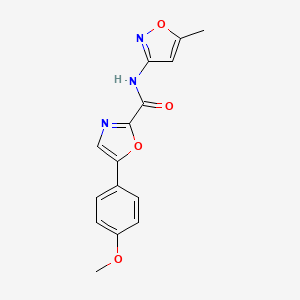

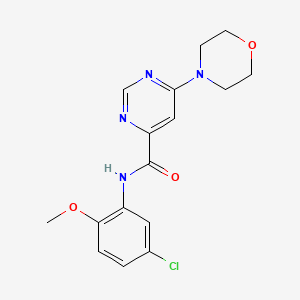

4-fluoro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H13FN6O3S2 and its molecular weight is 408.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Biological Activities

- A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of various compounds including those with 1,3,4-thiadiazole and 1,3,4-oxadiazole structures, like the one in the compound of interest. These compounds displayed antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry applications (Başoğlu et al., 2013).

Fluorogenic Reagent for Thiols

- The work of Toyo’oka et al. (1989) involved the development of a fluorogenic reagent for thiols, which could be related to the fluorescence properties inherent in the compound of interest. This reagent, specifically designed for thiols, shows the potential use of similar compounds in biochemical assays (Toyo’oka et al., 1989).

Nematocidal Activity of Related Compounds

- Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating significant nematocidal activity. This suggests that compounds with similar structures could be effective in controlling nematode pests (Liu et al., 2022).

Fluorescence Studies in Bio-Active Compounds

- Research by Matwijczuk et al. (2018) on the fluorescence effects of compounds similar to the one of interest (with 1,3,4-thiadiazole structure) in various solvents highlights their potential use in fluorescence-based bioactive studies (Matwijczuk et al., 2018).

Synthesis of Thiadiazolobenzamide and Metal Complexes

- A study by Adhami et al. (2012) on the synthesis of thiadiazolobenzamide, a compound structurally related to the one , showcases the potential for creating novel compounds with interesting chemical properties, including metal complexes (Adhami et al., 2012).

Aryne-Based Route to Substituted Benzoisothiazoles

- Chen and Willis (2015) developed a method to form 3-amino-substituted benzo[d]isothiazoles using arynes and 3-hydroxy-4-aminothiadiazoles. This approach could be relevant for synthesizing derivatives of the target compound (Chen & Willis, 2015).

Green Synthesis of Thiadiazolo/Benzothiazolo Pyrimidines

- Kerru et al. (2020) described the green synthesis of novel [1,3,4]thiadiazolo and benzo[4,5]thiazolo[3,2-a]pyrimidines, emphasizing the potential for eco-friendly synthesis methods for similar compounds (Kerru et al., 2020).

Anticancer Activity of Thiadiazole Benzamide Derivatives

- Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated their anticancer activity. This indicates the potential use of structurally related compounds in cancer research (Tiwari et al., 2017).

Angiotensin II Receptor Activities of Benzimidazole Derivatives

- Kohara et al. (1996) explored benzimidazole derivatives with thiadiazole rings for angiotensin II receptor antagonistic activities, suggesting potential pharmaceutical applications for similar compounds (Kohara et al., 1996).

Eigenschaften

IUPAC Name |

4-fluoro-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O3S2/c1-8-19-21-14(27-8)18-11(23)7-26-15-22-20-12(25-15)6-17-13(24)9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,24)(H,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNFHIKQUZJLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)